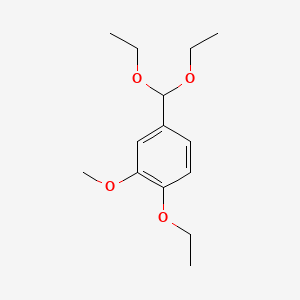
4,4'-Diamino-2,2'-stilbenedisulfonic acid, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Diamino-2,2’-stilbenedisulfonic acid, disodium salt is an organic compound with the formula (H₂NC₆H₃SO₃H)₂C₂H₂. It is a white, water-soluble solid that is structurally a derivative of trans-stilbene, containing amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is widely used as an optical brightener in laundry detergents and other applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-diamino-2,2’-stilbenedisulfonic acid, disodium salt typically involves the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid with iron powder . The process begins with the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid, which is then oxidized with sodium hypochlorite to yield 4,4’-dinitro-2,2’-stilbenedisulfonic acid . This intermediate is subsequently reduced to the desired diamino compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The use of continuous flow reactors and optimized reaction conditions are common practices to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Diamino-2,2’-stilbenedisulfonic acid, disodium salt undergoes various chemical reactions, including:
Reduction: The reduction of nitro groups to amino groups using iron powder.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions:
Iron powder: for reduction reactions.
Sodium hypochlorite: for oxidation reactions.
Sulfonation agents: like sulfuric acid for introducing sulfonic acid groups.
Major Products Formed:
4,4’-Dinitro-2,2’-stilbenedisulfonic acid: as an intermediate.
Various substituted derivatives: depending on the specific reactions and conditions applied.
Wissenschaftliche Forschungsanwendungen
4,4’-Diamino-2,2’-stilbenedisulfonic acid, disodium salt is extensively used in scientific research and industry:
Wirkmechanismus
The compound exerts its effects primarily through its optical brightening properties. It absorbs ultraviolet light and re-emits it as visible blue light, which counteracts yellowing and enhances the appearance of whiteness in materials . The molecular targets include various substrates in textiles and paper, where it binds and exerts its brightening effect .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Dinitro-2,2’-stilbenedisulfonic acid .
- 4,4’-Bis(2-benzoxazolyl)stilbene .
- 4,4’-Diamino-5,5’-dimethyl-2,2’-biphenyldisulfonic acid .
Uniqueness: 4,4’-Diamino-2,2’-stilbenedisulfonic acid, disodium salt is unique due to its dual amino and sulfonic acid functional groups, which provide distinct chemical reactivity and optical properties. Its ability to act as an optical brightener makes it particularly valuable in various industrial applications .
Eigenschaften
CAS-Nummer |
7336-20-1 |
|---|---|
Molekularformel |
C14H12N2Na2O6S2 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
disodium;2-amino-5-[(E)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H14N2O6S2.2Na/c15-11-5-4-10(13(8-11)23(17,18)19)3-1-9-2-6-12(16)14(7-9)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b3-1+;; |
InChI-Schlüssel |
YTBLSHUGVOUPFI-BFAXJPPBSA-L |
SMILES |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
| 7336-20-1 | |
Verwandte CAS-Nummern |
81-11-8 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Nitrobenzo[d][1,3]dioxole](/img/structure/B3056602.png)




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',6'-bis(diethylamino)-3'-methyl-](/img/structure/B3056611.png)






